molecular formula C8H7FN4S B1437092 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline CAS No. 1019538-54-5

5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline

Cat. No. B1437092
M. Wt: 210.23 g/mol
InChI Key: SSVGDMGVVWJTJJ-UHFFFAOYSA-N
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Description

5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline, also known as FTA or FTAI, is a chemical compound that has gained attention in the fields of research. It has a molecular formula of C8H7FN4S and a molecular weight of 210.23 g/mol .


Molecular Structure Analysis

The molecular structure of 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline consists of a 1,2,4-triazole ring attached to an aniline group via a sulfur atom, with a fluorine atom on the 5-position of the aniline ring .


Physical And Chemical Properties Analysis

5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline has a molecular weight of 210.23 g/mol and a molecular formula of C8H7FN4S . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

  • Antimicrobial Activities : A study by Yolal et al. (2012) in the field of bioorganic chemistry synthesized derivatives similar to 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline and evaluated their antimicrobial activities. They found that these compounds revealed high anti-Mycobacterium smegmatis activity, indicating potential use in treating bacterial infections (Yolal et al., 2012).

  • Inhibitors for c-Met Kinase : Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies on compounds including 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline derivatives as c-Met kinase inhibitors. This research is significant for cancer treatment, as c-Met kinase plays a crucial role in cancer development and metastasis (Caballero et al., 2011).

  • Antitubercular Activities : Başoğlu et al. (2012) synthesized linezolid-like molecules, similar in structure to 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline, and evaluated their antimicrobial activities. The compounds showed good antitubercular activities, indicating potential for tuberculosis treatment (Başoğlu et al., 2012).

  • HIV-1 Activity Inhibition : Abdel-Rahman et al. (2014) synthesized novel fluorine-substituted compounds related to 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline, which were evaluated as potential inhibitors towards HIV-1 activity. This suggests its potential application in HIV treatment (Abdel-Rahman et al., 2014).

  • Photophysical Properties Study : Padalkar et al. (2015) investigated novel fluorescent derivatives of 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline. The study focused on the photophysical properties of these compounds, indicating their potential use in fluorescence-based applications (Padalkar et al., 2015).

  • Synthesis of Antitumor Agents : Shijing (2013) conducted research on the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for antitumor agent nilotinib, from 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline related compounds. This highlights its significance in developing cancer treatment drugs (Shijing, 2013).

properties

IUPAC Name

5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4S/c9-5-1-2-7(6(10)3-5)14-8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVGDMGVVWJTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)SC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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